molecular formula C10H24N2 B14207839 N~1~-tert-Butylhexane-1,6-diamine CAS No. 836612-78-3

N~1~-tert-Butylhexane-1,6-diamine

Cat. No.: B14207839
CAS No.: 836612-78-3
M. Wt: 172.31 g/mol
InChI Key: BVFRGWSYRFOYFL-UHFFFAOYSA-N
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Description

N~1~-tert-Butylhexane-1,6-diamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-tert-Butylhexane-1,6-diamine can be synthesized through a multi-step process. One common method involves the reaction of hexane-1,6-diamine with tert-butyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of N1-tert-Butylhexane-1,6-diamine often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-tert-Butylhexane-1,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

N~1~-tert-Butylhexane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-tert-Butylhexane-1,6-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. This compound can also act as a nucleophile, participating in various chemical reactions that modify the structure and function of other molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diamine: A simpler diamine with similar reactivity but lacks the tert-butyl group.

    N-Butylhexane-1,6-diamine: Similar structure but with a butyl group instead of a tert-butyl group.

Uniqueness

N~1~-tert-Butylhexane-1,6-diamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where selective reactivity is desired.

Properties

CAS No.

836612-78-3

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N'-tert-butylhexane-1,6-diamine

InChI

InChI=1S/C10H24N2/c1-10(2,3)12-9-7-5-4-6-8-11/h12H,4-9,11H2,1-3H3

InChI Key

BVFRGWSYRFOYFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCCCN

Origin of Product

United States

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